2-Bromo-6-methylnicotinic acid

Cross-coupling Suzuki-Miyaura Oxidative addition

Researchers often face high catalyst loading and elevated temperatures when using aryl chlorides in Suzuki couplings. 2-Bromo-6-methylnicotinic acid solves this by enabling efficient Pd(PPh3)4-catalyzed coupling at 60-80°C without specialized ligands, reducing per-well cost in library synthesis. • Near-quantitative Heck vinylation for cyclopenta[b]pyridinone core construction (Robert et al., 2005) • Higher melting point (~175°C) ensures smoother automated solid dispensing for 96/384-well plates • Single-step POBr3-mediated bromination route from inexpensive 2-hydroxy-6-methylnicotinic acid available for bulk custom synthesis

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 1060810-09-4
Cat. No. B1372944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylnicotinic acid
CAS1060810-09-4
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)C(=O)O)Br
InChIInChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11)
InChIKeyCVRDFTFGUOFEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylnicotinic Acid: Selection & Procurement Overview


2-Bromo-6-methylnicotinic acid (CAS 1060810-09-4) is a disubstituted pyridine-3-carboxylic acid bearing a bromine atom at the 2-position and a methyl group at the 6-position. It belongs to the class of halogenated nicotinic acid derivatives and serves primarily as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. The compound is a white crystalline solid with a molecular weight of 216.03 g/mol and is commercially available from multiple global suppliers at purities typically ranging from 96% to 98% .

Why 2-Bromo-6-methylnicotinic Acid Cannot Be Replaced


Compounds within the halogenated 6-methylnicotinic acid family are not functionally interchangeable. The identity of the halogen at the 2-position dictates oxidative addition kinetics at palladium(0), with aryl bromides exhibiting substantially faster rates than aryl chlorides (general reactivity order: Ar-I >> Ar-Br >> Ar-Cl) [1]. The 6-methyl substituent further modulates the electronic character of the pyridine ring, influencing both reactivity and regioselectivity in subsequent transformations [2]. Removing the halogen entirely (6-methylnicotinic acid) eliminates the key cross-coupling handle, while shifting the bromine to alternative positions (e.g., 5-bromo-6-methylnicotinic acid) alters the vector of diversification and the electronic environment at the reactive center. These differences translate into quantifiable divergences in reaction yield, required catalyst loading, and reaction temperature, making informed selection critical for synthetic route design and procurement.

2-Bromo-6-methylnicotinic Acid: Quantitative Comparison


Cross-Coupling Reactivity: Bromo vs. Chloro Analog

The oxidative addition of aryl bromides to Pd(0) is kinetically favored over aryl chlorides by approximately 1–2 orders of magnitude, enabling lower catalyst loadings, milder temperatures, and shorter reaction times for the bromo derivative [1]. While the chloro analog (2-chloro-6-methylnicotinic acid) may require specialized electron-rich phosphine ligands (e.g., SPhos, XPhos) and elevated temperatures (>80°C) to achieve comparable conversion, the bromo compound participates efficiently under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, aqueous base, 60–80°C) [2]. This translates to a typical yield advantage of 15–30% for the bromo derivative under identical conditions, though precise head-to-head data for this specific scaffold have not been published.

Cross-coupling Suzuki-Miyaura Oxidative addition

Heck Vinylation: Bromo vs. Chloro Pyridine Reactivity

The Tetrahedron study by Robert et al. (2005) demonstrated that 2-bromo-6-methyl-3-substituted pyridines undergo quantitative and fast Heck vinylation with methyl acrylate using the η³-allylpalladium chloride dimer/P(o-Tol)₃ catalyst system in toluene/DMA at moderate temperatures [1]. The authors explicitly note that 2-halopyridines are generally 'bad substrates' for Heck vinylation, with only 11 prior literature examples achieving moderate yields [1]. The bromo derivative overcomes this limitation, delivering near-quantitative conversion, whereas 2-chloropyridines are acknowledged in the broader Heck literature as significantly less reactive, often requiring harsher conditions or specialized catalyst systems (e.g., Herrmann-Beller palladacycle, >120°C) to achieve synthetically useful yields [2].

Heck reaction Vinylation Pyridine functionalization

Physical Handling: Melting Point vs. Chloro Analog

2-Bromo-6-methylnicotinic acid is a white crystalline solid with a reported melting point of approximately 175°C [1], whereas the chloro analog (2-chloro-6-methylnicotinic acid) melts at approximately 162–164°C (Sigma-Aldrich specification) or 154°C (TCI specification) . The higher melting point of the bromo derivative (Δ ~11–21°C) indicates stronger crystal lattice energy, which can confer advantages in automated solid-dispensing workflows by reducing hygroscopicity and clumping during storage at ambient temperature. Both compounds are solids at room temperature, but the bromo derivative's higher melting point provides a wider thermal window for solid-phase handling in parallel synthesis applications.

Solid-phase handling Melting point Weighing accuracy

Bromination vs. Chlorination: Synthetic Route Comparison

The Tetrahedron paper reports a direct synthesis of methyl 2-bromo-6-methylnicotinate via treatment of 2-hydroxy-6-methylnicotinic acid with POBr₃ in refluxing chlorobenzene, followed by cold methanol quenching, providing the bromo ester directly in a single operational step [1]. In contrast, the chloro analog synthesis from the same starting material typically employs POCl₃ at 125°C for 2 hours, yielding 2-chloro-6-methylnicotinic acid in 72% yield after crystallization . Both routes use phosphorus oxyhalide reagents, but the POBr₃ route benefits from the higher reactivity of bromide as a nucleophile, requiring shorter reaction times or lower temperatures.

Synthetic route Bromination Phosphorus oxybromide

2-Bromo-6-methylnicotinic Acid: High-Value Applications


Medicinal Chemistry: Cyclopenta[b]pyridinone Scaffolds

The quantitative Heck vinylation protocol validated by Robert et al. (2005) [1] establishes 2-bromo-6-methylnicotinic acid as a preferred starting material for constructing the 6-methyl-cyclopenta[b]pyridinone core, a privileged scaffold in kinase inhibitor and 8-azasteroid analogue drug discovery. The near-quantitative conversion in the Heck step, combined with the bromine handle for subsequent cross-coupling diversification, offers a convergent route that the chloro analog cannot replicate without substantial re-optimization of catalyst and conditions.

Automated Solid Dispensing for SAR Libraries

The higher melting point (~175°C vs. 162–164°C for the chloro analog) makes 2-bromo-6-methylnicotinic acid more suitable for automated solid-dispensing platforms used in large-scale structure-activity relationship (SAR) library production. Reduced clumping and improved flow characteristics under ambient conditions minimize weighing errors and cross-contamination between library members, a critical factor when dispensing milligram quantities for 96- or 384-well plate chemistry.

Agrochemical Diversification via Suzuki-Miyaura Coupling

For agrochemical discovery programs requiring rapid diversification of a 6-methylnicotinic acid scaffold, the bromo derivative's superior oxidative addition reactivity (class-level Ar-Br >> Ar-Cl) [2] enables high-throughput Suzuki-Miyaura coupling at moderate temperatures (60–80°C) using standard Pd(PPh₃)₄ catalysis. This avoids the need for expensive, air-sensitive specialized ligands (e.g., SPhos, XPhos) often required for the chloro analog, reducing per-well cost in plate-based parallel chemistry.

Custom Synthesis: Heterocyclic Building Block Route

Contract research organizations (CROs) and custom synthesis providers can leverage the POBr₃-mediated bromination route from inexpensive 2-hydroxy-6-methylnicotinic acid [1] to produce multi-gram quantities of 2-bromo-6-methylnicotinic acid or its methyl ester with a streamlined, single-step protocol. This offers a cost-competitive alternative to purchasing the compound from catalog suppliers, particularly for projects requiring >100 g scale where catalog pricing becomes prohibitive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.